2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
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Overview
Description
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a heterocyclic compound that features a pyrazine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the azetidine and pyrazine moieties. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction typically proceeds at ambient temperature and can yield the desired oxadiazole ring with high efficiency.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxadiazole or pyrazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, which can lead to inhibition or activation of specific pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: This compound also contains an oxadiazole ring and is used in the development of energetic materials.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another oxadiazole derivative with applications in materials science due to its high thermal stability and density.
Uniqueness
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is unique due to the presence of both the azetidine and pyrazine rings, which can confer distinct electronic and steric properties
Biological Activity
The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a derivative of pyrazine and oxadiazole, which has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and various studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O3, with a molecular weight of approximately 244.25 g/mol. The compound features a pyrazine ring substituted with an azetidine moiety and a 3-methyl-1,2,4-oxadiazole group.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₄O₃ |
Molecular Weight | 244.25 g/mol |
LogP | 2.89 |
Polar Surface Area | 64.62 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
In a study evaluating the antibacterial activity of various oxadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains . The presence of the azetidine ring in our compound may enhance its interaction with bacterial targets.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
Table 2: Biological Activity Against Cancer Cells
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 10.5 |
Oxadiazole Derivative B | HeLa (Cervical Cancer) | 8.2 |
Our Compound | TBD | TBD |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may contribute to its therapeutic effects.
Case Studies
A significant case study involving oxadiazole derivatives highlighted their effectiveness in treating tuberculosis. In this study, a series of compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, where several showed promising results with MIC values significantly lower than existing treatments .
Another study focused on the anticancer properties of related compounds demonstrated that they could effectively reduce tumor size in murine models when administered at specific dosages .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-14-10(18-15-7)8-5-16(6-8)11(17)9-4-12-2-3-13-9/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAABPZSBAWQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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